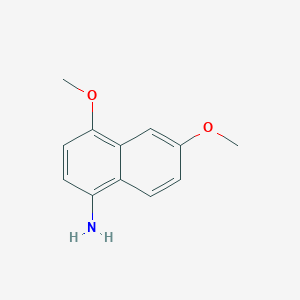

1-Naphthalenamine, 4,6-dimethoxy-

Description

1-Naphthalenamine, 4,6-dimethoxy- is a naphthalene derivative featuring methoxy (-OCH₃) substituents at the 4- and 6-positions of the aromatic ring. This compound has garnered attention in medicinal and materials chemistry due to its unique electronic and steric properties, which influence its reactivity, metabolic stability, and biological activity. Key applications include its role as an antiviral agent (EC₅₀ = 0.23 nM against specific viral targets) and as a precursor in heterocyclic synthesis . However, oxidative metabolism in human liver microsomes leads to demethylation at the C-4 and C-7 positions, posing challenges for pharmacokinetic optimization .

Properties

CAS No. |

121726-81-6 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4,6-dimethoxynaphthalen-1-amine |

InChI |

InChI=1S/C12H13NO2/c1-14-8-3-4-9-10(7-8)12(15-2)6-5-11(9)13/h3-7H,13H2,1-2H3 |

InChI Key |

SOOHSUVRCJJTTN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2C=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenamine, 4,6-dimethoxy- can be synthesized through several methods. One common approach involves the nitration of 1-naphthol followed by reduction to obtain 1-naphthylamine. The methoxy groups can then be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of 1-Naphthalenamine, 4,6-dimethoxy- typically involves large-scale nitration and reduction processes. The nitration step is carried out using concentrated nitric acid and sulfuric acid, followed by reduction with iron and hydrochloric acid. The methylation step is performed using methylating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenamine, 4,6-dimethoxy- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: The compound can be reduced to form tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amine group.

Common Reagents and Conditions:

Oxidation: Reagents such as chromic acid or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Tetrahydro-1-naphthalenamine derivatives.

Substitution: Halogenated or nitrated naphthalenamine derivatives.

Scientific Research Applications

1-Naphthalenamine, 4,6-dimethoxy- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, 4,6-dimethoxy- involves its interaction with molecular targets through its amine and methoxy groups. These functional groups can participate in hydrogen bonding, π-π interactions, and electron donation, influencing the compound’s reactivity and binding affinity. The pathways involved may include modulation of enzyme activity, disruption of cellular membranes, and interference with nucleic acid functions.

Comparison with Similar Compounds

Positional Isomers: Impact of Methoxy Substitution

The placement of methoxy groups significantly alters biological and physicochemical properties:

- 4,6-Dimethoxy vs. 3,5-Dimethoxy Benzyl Bromides : In benzyl bromide derivatives, the 4,6-dimethoxy substitution (compound 1) exhibits longer ring–CH₂ (1.513 Å) and CH₂–Br (1.983 Å) bond lengths compared to unsubstituted benzyl bromide. The torsion angle (89.6°) also approaches 90°, indicating steric hindrance. In contrast, 3,5-dimethoxy analogs show discrepancies in crystallographic data due to methodological differences, highlighting the sensitivity of structural analysis to substitution patterns .

- Aurones: Aurones with 4,6-dimethoxy substitutions (e.g., compounds 4g–4l) demonstrate lower cytotoxicity compared to non-substituted analogs (4a–4f). However, derivatives like 4i (2′-methoxy) and 4j (2′-methyl) retain potent antileishmanial activity (IC₅₀ = 1.3–1.6 μM) with higher selectivity indices than Amphotericin B .

Methoxy Group Count: Mono-, Di-, and Trimethoxy Derivatives

- Antifungal Activity: In geranylphenol derivatives, increasing methoxy groups from mono- to trimethoxy enhances inhibition of Botrytis cinerea mycelial growth (e.g., monomethoxy: <20% inhibition; trimethoxy: ~60%, comparable to Captan). However, acetylation reverses this trend, reducing activity in trimethoxy derivatives .

- Cytotoxicity and Selectivity : Dimethoxy derivatives such as 2,5-dimethoxy (4f) and 2,4-dimethoxy (4g) exhibit higher PSE values (measure of cytotoxicity/selectivity) than 4,6-dimethoxy aurones. This suggests that meta-substitution patterns may favor bioactivity in certain contexts .

Metabolic Stability and Reactivity

- Oxidative Demethylation : The 4,6-dimethoxy substitution in antiviral analogs undergoes hepatic demethylation, limiting metabolic stability. In contrast, triazine-based 4,6-dimethoxy derivatives (e.g., DMTMM) show enhanced stability in aqueous solutions (>60 days) when functionalized as quaternary ammonium salts (e.g., compound 5) .

- Tautomerism : Crystallographic studies confirm the dominance of the 4,6-dimethoxy tautomer over the 5,7-dimethoxy form due to intramolecular hydrogen bonding, which stabilizes the structure and influences ligand-metal coordination in bisbenzimidazole complexes .

Data Tables

Table 2: Structural Parameters of Methoxy-Substituted Benzyl Bromides

| Compound | Bond Length (Å) | Torsion Angle (°) | Methodology |

|---|---|---|---|

| Benzyl bromide | 1.494 (C–CH₂) | 84.2 | Single-crystal XRD |

| 4,6-Dimethoxy | 1.513 (C–CH₂) | 89.6 | Single-crystal XRD |

| 3,5-Dimethoxy | 1.502 (C–CH₂)* | 82.4* | Powder XRD |

*Discrepancies due to systematic errors in techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.